1-(3-(Ethylsulfonyl)propyl)-4-methyl-1h-pyrazol-3-amine

Description

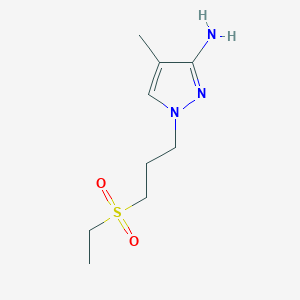

1-(3-(Ethylsulfonyl)propyl)-4-methyl-1H-pyrazol-3-amine (CAS 1491709-01-3) is a pyrazole derivative characterized by a 4-methyl-substituted pyrazole core linked to a 3-(ethylsulfonyl)propyl chain. This compound is commercially available but lacks detailed public data on synthesis, pharmacology, or applications .

Properties

Molecular Formula |

C9H17N3O2S |

|---|---|

Molecular Weight |

231.32 g/mol |

IUPAC Name |

1-(3-ethylsulfonylpropyl)-4-methylpyrazol-3-amine |

InChI |

InChI=1S/C9H17N3O2S/c1-3-15(13,14)6-4-5-12-7-8(2)9(10)11-12/h7H,3-6H2,1-2H3,(H2,10,11) |

InChI Key |

QJCUCQXKMHZXCA-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)CCCN1C=C(C(=N1)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Ethylsulfonyl)propyl)-4-methyl-1h-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the alkylation of 4-methyl-1H-pyrazol-3-amine with 3-bromo-1-propanol, followed by the introduction of the ethylsulfonyl group through a sulfonation reaction. The reaction conditions often require the use of strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Ethylsulfonyl)propyl)-4-methyl-1h-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler amine derivatives.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or azide-substituted pyrazoles.

Scientific Research Applications

1-(3-(Ethylsulfonyl)propyl)-4-methyl-1h-pyrazol-3-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Ethylsulfonyl)propyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes or receptors. The pyrazole ring’s nitrogen atoms can coordinate with metal ions or participate in hydrogen bonding, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

4-Bromo-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine (CAS 1341331-85-8)

- Structural Differences : Replaces the 4-methyl group with bromine and uses a methylsulfonyl (vs. ethylsulfonyl) propyl chain.

- Implications: Bromine increases molecular weight (282.16 g/mol vs. target compound’s ~260 g/mol) and may enhance halogen bonding.

4-Isopropyl-1H-pyrazol-3-amine (CAS not specified)

Variations in the Sulfonyl-Alkyl Chain

3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structural Differences : Substitutes ethylsulfonyl with methylthio (-SMe) and adds a pyridinyl group.

- Implications: Methylthio is less polar than sulfonyl, decreasing hydrophilicity.

Compounds in EP 1 808 168 B1

Alkylamine-Functionalized Pyrazoles

ethyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine (CAS 1856038-67-9)

- Structural Differences : Features an ethyl-amine side chain instead of sulfonylpropyl.

- Absence of sulfonyl reduces metabolic stability .

Pharmacological Potential

- Sulfonyl-containing pyrazoles (e.g., EP 1 808 168 B1 derivatives) are often explored as kinase inhibitors or anti-inflammatory agents. The ethylsulfonyl group in the target compound may confer similar bioactivity, though specific data are lacking .

- Methylthio and bromo analogs () highlight the role of substituents in tuning lipophilicity and target engagement.

Biological Activity

1-(3-(Ethylsulfonyl)propyl)-4-methyl-1H-pyrazol-3-amine (CAS 1491709-01-3) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and central nervous system (CNS) effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H17N3O2S

- Molecular Weight : 231.31 g/mol

The presence of the ethylsulfonyl group and the pyrazole ring contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 μM |

| Enterococcus faecalis | 62.5 μM |

| Mycobacterium tuberculosis | <0.5 μM |

The compound exhibits bactericidal activity against replicating Mycobacterium tuberculosis (Mtb), with a MIC value of less than 0.5 μM, indicating strong potential as a therapeutic agent for tuberculosis treatment .

Central Nervous System Activity

In addition to its antimicrobial properties, this compound has been studied for its effects on the central nervous system. Research indicates that it may act as a GlyT1 inhibitor, which is relevant for treating conditions such as schizophrenia.

Case Study: GlyT1 Inhibition

A study demonstrated that a related compound showed GlyT1 inhibitory activity with an IC50 of 1.8 nM, suggesting that modifications in the pyrazole structure can enhance CNS-targeted effects without causing undesirable side effects . This opens avenues for exploring derivatives of this compound in neuropharmacology.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features. SAR studies have identified critical functionalities necessary for potency, particularly focusing on the sulfonamide group at the C4 position of the pyrazole ring.

Table 2: Structure-Activity Relationship Insights

| Compound Variant | Key Modification | Observed Activity |

|---|---|---|

| Compound 1 | N-sulfonylpropanamide | High potency (MIC <0.5 μM) |

| Compound 2 | Methylation of sulfonamide NH | Low activity (MIC >50 μM) |

| Compound 3 | Replacement with carboxylic acid | Reduced solubility and activity |

These findings underscore the importance of maintaining specific functional groups to achieve desired biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.